molecular formula C17H31BrO4 B12633733 Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester

Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B12633733
M. Wt: 379.3 g/mol
InChI Key: AHTMPRYVOOSYCQ-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that includes a brominated pentyl chain and two tert-butyl ester groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The bromination of the pentyl chain can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Hydrolysis: Formation of propanedioic acid derivatives.

Scientific Research Applications

Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester involves its reactivity with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of new compounds with different biological or chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, 2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Lacks the brominated pentyl chain, resulting in different reactivity.

    Propanedioic acid, 2-(5-chloropentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    Propanedioic acid, 2-(5-hydroxypentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Contains a hydroxyl group instead of bromine, affecting its reactivity and applications.

Uniqueness

The presence of the brominated pentyl chain in propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester makes it unique compared to its analogs

Properties

Molecular Formula

C17H31BrO4

Molecular Weight

379.3 g/mol

IUPAC Name

ditert-butyl 2-(5-bromopentyl)-2-methylpropanedioate

InChI

InChI=1S/C17H31BrO4/c1-15(2,3)21-13(19)17(7,11-9-8-10-12-18)14(20)22-16(4,5)6/h8-12H2,1-7H3

InChI Key

AHTMPRYVOOSYCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CCCCCBr)C(=O)OC(C)(C)C

Origin of Product

United States

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